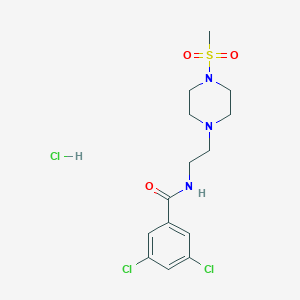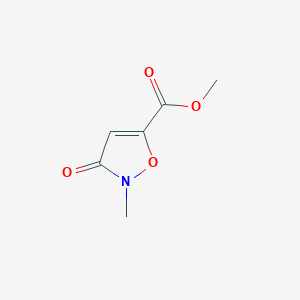
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H22F2N4O4S and its molecular weight is 488.51. The purity is usually 95%.
BenchChem offers high-quality 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Screening
The compound is involved in the synthesis of bioactive molecules with fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, aiming for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These synthesized molecules undergo rigorous pharmacological screening to evaluate their potential as therapeutic agents (Patel et al., 2009).
Chemical Structure Characterization
Research on compounds structurally related to 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide often focuses on chemical structure characterization. This involves the use of spectral (UV-Visible, IR, 1H NMR, and MASS) data, confirming identities and elucidating structures, which is essential for understanding the compound's reactivity and interaction with biological targets (Acharyulu et al., 2010).
Anti-Acetylcholinesterase Activity
Some derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant in the development of treatments for neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies help in identifying the most effective compounds in inhibiting AChE, an enzyme involved in breaking down acetylcholine in the brain (Sugimoto et al., 1990).
Antimycobacterial and Antibacterial Agents
Compounds with the core structure similar to 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide are investigated for their antimycobacterial and antibacterial properties. New series of compounds have shown activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as lead molecules for developing new antimycobacterial therapies (Thomas et al., 2011).
Synthesis of Diuretic and Antihypertensive Agents
Investigations into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives have shown promise for their diuretic and antihypertensive activities. Such research contributes to the development of new therapeutic agents addressing cardiovascular diseases, providing a foundation for further pharmacological studies (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O4S/c1-14-10-21(19-12-17(24)13-20(25)22(19)26-14)27-23(31)16-4-3-5-18(11-16)34(32,33)29-8-6-28(7-9-29)15(2)30/h3-5,10-13H,6-9H2,1-2H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOMZSLCRRWHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)


![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2888290.png)


